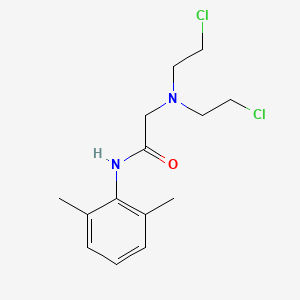

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide

Description

2-(Bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a nitrogen mustard moiety (bis(2-chloroethyl)amino group) attached to the acetamide backbone and a 2,6-dimethylphenyl aromatic substituent. The nitrogen mustard group is historically significant in medicinal chemistry due to its alkylating properties, which enable DNA cross-linking and are leveraged in chemotherapeutic agents . The 2,6-dimethylphenyl group confers steric bulk and may influence pharmacokinetic properties such as metabolic stability and binding affinity.

Properties

Molecular Formula |

C14H20Cl2N2O |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H20Cl2N2O/c1-11-4-3-5-12(2)14(11)17-13(19)10-18(8-6-15)9-7-16/h3-5H,6-10H2,1-2H3,(H,17,19) |

InChI Key |

CWUAUOAWYWXUOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-hydroxyethyl)amino group.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, bis(2-hydroxyethyl) derivatives, and substituted analogs with different functional groups replacing the chloroethyl groups.

Scientific Research Applications

2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This interaction can trigger various cellular pathways, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations :

Nitrogen Mustard vs. Diethylamino: The target compound’s bis(2-chloroethyl)amino group contrasts with the diethylamino group in the analog from . The chlorine atoms in the former enhance electrophilicity, enabling DNA alkylation, whereas the diethylamino group lacks such reactivity, suggesting divergent applications (e.g., cytotoxic vs. non-cytotoxic uses) .

Aromatic Substitution: All compounds share a 2,6-dimethylphenyl group, which likely improves metabolic stability by sterically hindering oxidative metabolism. This feature is common in pharmaceuticals (e.g., ranolazine analogs) and agrochemicals (e.g., alachlor) .

Backbone Modifications: Alachlor () and ranolazine-related compounds () highlight how substituents on the acetamide nitrogen dictate function. For instance, alachlor’s chloro and methoxymethyl groups confer herbicidal activity by inhibiting plant fatty acid elongation, while ranolazine derivatives modulate cardiac ion channels .

Physicochemical Properties

- Melting Points: The diethylamino analog (66–69°C) and diphenyl derivative (469–471°C) demonstrate how bulky substituents (e.g., diphenyl) increase melting points due to enhanced van der Waals interactions and crystallinity. The target compound’s nitrogen mustard group may similarly elevate its melting point relative to the diethylamino analog .

- Solubility : Nitrogen mustards are typically lipophilic but may form hydrochloride salts for aqueous solubility. In contrast, sulfonamide-containing analogs () exhibit higher polarity due to sulfonyl groups, improving water solubility .

Biological Activity

The compound 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide , often referred to as DMPCA , is a derivative of chloroethylamine and has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of DMPCA, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

DMPCA can be represented by the following molecular formula:

The compound features a bis(2-chloroethyl)amino group attached to an acetamide moiety with a 2,6-dimethylphenyl substituent. The structural attributes are crucial for its biological function.

DMPCA's mechanism primarily involves the alkylation of DNA through its chloroethyl groups, leading to cross-linking and subsequent inhibition of DNA replication. This action is similar to that of other alkylating agents used in chemotherapy, which can induce apoptosis in cancer cells.

Cytotoxicity Studies

Numerous studies have been conducted to evaluate the cytotoxic effects of DMPCA on various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT-15 (Colon Cancer) | 1.98 ± 1.22 | DNA cross-linking | |

| A-431 (Skin Cancer) | 1.61 ± 1.92 | Induction of apoptosis | |

| Jurkat (Leukemia) | <10 | Inhibition of Bcl-2 protein |

These results indicate that DMPCA exhibits significant cytotoxic activity against multiple cancer types, with particularly low IC50 values suggesting potent effects.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of DMPCA has revealed that modifications in the substituents significantly influence biological activity. The presence of electron-donating groups on the aromatic ring enhances its efficacy against cancer cell lines. For instance, methyl substitutions at positions 2 and 6 on the phenyl ring have been shown to improve potency due to increased lipophilicity and better interaction with cellular targets.

Case Studies

-

Case Study: HCT-15 Cell Line

- In a study conducted by researchers at MDPI, DMPCA was tested against the HCT-15 colon cancer cell line. The compound demonstrated an IC50 value of 1.98 µM, indicating strong cytotoxicity. The study concluded that DMPCA could potentially serve as a lead compound for developing new anticancer agents.

-

Case Study: A-431 Cell Line

- Another investigation focused on the A-431 epidermoid carcinoma cell line, where DMPCA exhibited an IC50 value of 1.61 µM. This study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, thus supporting its role as a promising candidate in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar N-(2,6-dimethylphenyl)acetamides. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane, with triethylamine as a base, facilitates amide bond formation at 273 K. Post-reaction extraction with ice-cold HCl and NaHCO3 washes improves purity. Yield optimization involves stoichiometric control (e.g., 1:1 molar ratio of acid and amine precursors) and slow evaporation of solvent mixtures (e.g., methylene chloride/acetone) for crystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : X-ray crystallography is critical for resolving stereoelectronic properties, such as dihedral angles between aromatic rings (e.g., 82.59° between phenyl groups in analogous structures). Complementary techniques include:

- NMR : To confirm proton environments (e.g., methyl groups on the 2,6-dimethylphenyl ring).

- IR : To validate amide C=O stretching (~1650–1700 cm⁻¹).

- Mass spectrometry : For molecular ion verification (expected m/z ~300–350 g/mol range). Crystallographic refinement should account for hydrogen bonding (e.g., N–H···O interactions) and C–H···π stacking .

Q. What are the primary challenges in purifying this compound, and what strategies mitigate these issues?

- Methodological Answer : Challenges include byproduct formation (e.g., unreacted dichloroethylamine) and solubility limitations. Strategies:

- Liquid-liquid extraction : Use dichloromethane to isolate the product from aqueous acidic/basic layers.

- Recrystallization : Optimize solvent polarity (e.g., methanol/acetone mixtures).

- Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane for trace impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as nucleophilic substitution at the chloroethyl groups. Tools like the Institut für Chemische Reaktionsdesign und -entdeckung (ICReDD) integrate reaction path searches and transition-state analysis to predict optimal conditions (e.g., solvent effects, temperature). Computational validation against experimental data (e.g., crystallographic bond lengths) ensures reliability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC50 variability) may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation approaches:

Q. What catalytic systems enhance the efficiency of reactions involving this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for dechlorination) or organocatalysts (e.g., DMAP for acyl transfer) can modify reactivity. For example, triethylamine in EDC·HCl-mediated synthesis reduces side reactions. Advanced systems like membrane reactors may improve selectivity by controlling reagent diffusion rates .

Q. How do structural modifications influence the compound’s interactions with biological targets?

- Methodological Answer : Substituent effects are studied via:

- Molecular docking : Simulate interactions with target proteins (e.g., DNA alkylation sites).

- SAR (Structure-Activity Relationship) : Compare analogs (e.g., replacing chloroethyl with methoxy groups) using in vitro cytotoxicity assays.

- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H···N interactions) with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.